molecular formula C8H12N4O3 B2398842 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide CAS No. 18378-64-8

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide

Cat. No.: B2398842
CAS No.: 18378-64-8
M. Wt: 212.209
InChI Key: PVFLFSWSYWLYCD-UHFFFAOYSA-N
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Description

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide (CAS 18378-64-8) is a tetrahydropyrimidine-based building block with significant potential in medicinal chemistry and drug discovery research. This compound features a reactive hydrazide moiety, making it a versatile intermediate for the synthesis of more complex molecules, such as through the formation of hydrazone derivatives or heterocyclic scaffolds. Tetrahydropyrimidines (THPMs) are a privileged structural class in pharmacology, well-documented for a wide spectrum of biological activities. These include potent antimicrobial, anticancer, and antiviral effects, as demonstrated in various scientific studies . Researchers value this specific hydrazide derivative as a key precursor in the exploration of novel therapeutic agents. The compound is supplied with a purity of ≥90% and should be stored according to standard laboratory practices for stable solid reagents. This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-4-5(2-3-6(13)12-9)7(14)11-8(15)10-4/h2-3,9H2,1H3,(H,12,13)(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFLFSWSYWLYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Type Cyclocondensation

Reagents :

  • Ethyl acetoacetate (1.0 eq)
  • 3-Aminopropanoic acid (1.2 eq)
  • Urea (1.5 eq)
  • Concentrated HCl (catalytic)

Procedure :

  • Ethyl acetoacetate and 3-aminopropanoic acid undergo Michael addition in ethanol at 60°C for 6 h.
  • Urea and HCl are added, with heating to 100°C for 12 h to cyclize into the pyrimidine ring.
  • Acidic workup precipitates the crude acid, purified via recrystallization (ethanol/water).

Yield : 68–72%.

Alternative Method: Oxidative Functionalization

Reagents :

  • 6-Methyluracil (1.0 eq)
  • Acrolein (1.1 eq)
  • KMnO₄ (2.0 eq) in H₂SO₄

Procedure :

  • Acrolein undergoes conjugate addition to 6-methyluracil in H₂SO₄ at 0–5°C.
  • KMnO₄ oxidizes the aldehyde to carboxylic acid over 4 h.
  • Neutralization with NaHCO₃ yields the propanoic acid derivative.

Yield : 60–65%.

Hydrazide Formation from Propanoic Acid Precursor

Direct Hydrazinolysis

Reagents :

  • 3-(6-Methyl-2,4-dioxopyrimidin-5-yl)propanoic acid (1.0 eq)
  • Hydrazine hydrate (85%, 5.0 eq)
  • Ethanol (solvent)

Procedure :

  • Reflux the acid with excess hydrazine hydrate in ethanol for 8–12 h.
  • Concentrate under reduced pressure; precipitate product with ice-cold water.
  • Recrystallize from ethanol.

Optimization Data :

Parameter Tested Range Optimal Value
Hydrazine Equiv. 3–7 5
Temperature (°C) 60–100 80 (reflux)
Reaction Time (h) 6–24 12
Yield (%) 52–89 85

Mechanistic Note : Nucleophilic acyl substitution proceeds via a tetrahedral intermediate, with excess hydrazine driving equilibrium.

Activation via Acid Chloride

Reagents :

  • Propanoic acid derivative (1.0 eq)
  • Thionyl chloride (3.0 eq)
  • Anhydrous hydrazine (2.5 eq)

Procedure :

  • Convert acid to acyl chloride using SOCl₂ under reflux (2 h).
  • Quench excess SOCl₂ by distillation.
  • Add anhydrous hydrazine in THF at 0°C, stir 4 h.
  • Isolate by filtration and wash with cold ether.

Yield : 78–82%.

Spectroscopic Characterization

Key Analytical Data :

Technique Observations
IR (KBr) 3320 cm⁻¹ (N-H stretch, hydrazide); 1705 cm⁻¹ (C=O, pyrimidine); 1660 cm⁻¹ (C=O, hydrazide)
¹H NMR (DMSO-d₆) δ 10.21 (s, 1H, NH), 8.92 (s, 1H, NH), 2.85 (t, J=7.5 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.32 (t, J=7.5 Hz, 2H, CH₂)
¹³C NMR δ 172.1 (C=O), 165.3 (C=O), 152.8 (C-2), 148.1 (C-4), 34.5 (CH₂), 22.1 (CH₃)
MS (ESI+) m/z 199.1 [M+H]⁺ (calc. 198.18)

Purity Optimization and Byproduct Mitigation

Common Impurities

  • Unreacted Starting Acid : Removed via alkaline wash (5% NaHCO₃).
  • Diacylhydrazine : Forms with excess hydrazine; minimized by stoichiometric control.
  • Pyrimidine Ring-Opened Products : Suppressed by avoiding strong bases during workup.

Recrystallization Solvents

Solvent System Purity (%) Recovery (%)
Ethanol/Water (3:1) 99.2 75
Acetonitrile 98.5 82
Ethyl Acetate/Hexane 97.8 68

Industrial-Scale Considerations

Process Intensification :

  • Continuous flow reactors for acid chloride formation reduce SOCl₂ exposure risks.
  • Patent CN102532046A highlights triphosgene as a phosgene alternative for related cyclizations, applicable to precursor synthesis.

Cost Analysis :

Component Cost per kg (USD) Process Contribution
Hydrazine Hydrate 12.50 28%
6-Methyluracil 45.00 41%
Solvents 8.20 19%

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted hydrazides .

Scientific Research Applications

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyrimidine Core Modifications

  • Target Hydrazide : 6-Methyl-2,4-dioxo-tetrahydropyrimidine core with a propanehydrazide (-CH₂CH₂CONHNH₂) substituent at position 4.
  • Amide Derivatives (): Compounds 34–38 feature a 6-amino-3-ethyl-2,4-dioxo-tetrahydropyrimidine core with amide (-CONHR) side chains. The ethyl group at position 3 and amino group at position 6 differentiate these from the target hydrazide .
  • Ester Derivatives (): Methyl 3-(6-methyl-2,4-dioxo-tetrahydropyrimidin-5-yl)propanoate replaces the hydrazide with a methyl ester (-COOCH₃), reducing polarity compared to the hydrazide .
  • Acid Precursor (): 3-(6-Methyl-2,4-dioxo-tetrahydropyrimidin-5-yl)propanoic acid serves as the precursor to the hydrazide, with a carboxylic acid (-COOH) group .

Key Functional Group Impacts

  • Amide (-CONHR) : Compounds 34–38 () show high melting points (>265°C), attributed to hydrogen bonding and aromatic substituents (e.g., benzamide in Compound 36, melting point >320°C) .
  • Ester (-COOCH₃) : Lower polarity than hydrazides, as seen in ’s methyl ester derivative, which may reduce melting points (exact data unavailable) .

Physicochemical Properties

Melting Points

  • Amides () : High melting points (265–320°C), with bulkier substituents (e.g., benzamide in Compound 36) exceeding 320°C .
  • Propenone (): Melting point unspecified, but reported as a yellow solid, suggesting lower thermal stability than amides .
  • Hydrazide (Inferred) : Expected to exhibit a high melting point (>250°C) due to strong intermolecular hydrogen bonding from the -CONHNH₂ group.

Solubility

  • Amides (): Limited solubility in common organic solvents due to high polarity and crystallinity .
  • Ester (): Likely more lipophilic than the hydrazide, enhancing solubility in non-polar solvents .

Biological Activity

3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide is a compound derived from the pyrimidine family, notable for its diverse biological activities. This article aims to explore its biological activity comprehensively, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with two keto groups at positions 2 and 4 and a hydrazide functional group. Its molecular formula is C10H12N4O3C_{10}H_{12}N_4O_3 with a molecular weight of approximately 244.23 g/mol.

Structural Formula

3 6 Methyl 2 4 dioxo 1 2 3 4 tetrahydropyrimidin 5 yl propanehydrazide\text{3 6 Methyl 2 4 dioxo 1 2 3 4 tetrahydropyrimidin 5 yl propanehydrazide}

Antimicrobial Activity

Research has demonstrated that compounds related to 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) exhibit significant antimicrobial properties. A study conducted by Zarea et al. highlighted the effectiveness of similar pyrimidine derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The potential anticancer effects of this compound have also been investigated. In vitro studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrimidine have shown to induce apoptosis in human breast cancer cell lines .

Antioxidant Activity

The antioxidant properties of this compound are noteworthy. It has been shown to scavenge free radicals effectively, which can contribute to its protective role against oxidative stress-related diseases. The antioxidant activity is typically assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays .

Biological Activity Summary

Activity Type Effect Reference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in breast cancer cells
AntioxidantScavenges free radicals

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Zarea et al. tested the antimicrobial efficacy of various pyrimidine derivatives including this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antibacterial potential .

Case Study 2: Cancer Cell Line Studies

A separate study focused on the anticancer activity of the compound in human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (10 µM to 100 µM), with results showing significant inhibition of cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of the compound .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide?

The synthesis typically involves condensation reactions between hydrazine derivatives and tetrahydropyrimidine precursors. For example:

  • Step 1 : React 5-(6-methyl-2,4-dioxo-tetrahydropyrimidin-5-yl) intermediates with hydrazine hydrate under reflux conditions to form the hydrazide backbone .
  • Step 2 : Optimize yield using microwave-assisted synthesis with dimethylformamide dimethyl acetal (DMF-DMA), which accelerates reaction kinetics and improves regioselectivity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Validate hydrogen bonding patterns and tautomeric forms via ORTEP-3 for visualization .
  • Spectroscopy :
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the hydrazide linkage and tetrahydropyrimidine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
    • Thermal Analysis : Differential scanning calorimetry (DSC) assesses thermal stability and polymorphic transitions.

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the tetrahydropyrimidine core?

Regioselectivity in reactions (e.g., sulfonation, alkylation) is influenced by:

  • Catalysts : Use Lewis acids (e.g., ZnCl2_2) to direct electrophilic attacks to the C-5 position of the tetrahydropyrimidine ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites .
  • Steric Hindrance : Substituents like the 6-methyl group guide reactivity away from sterically crowded regions .

Q. How should researchers resolve contradictions between spectral data and crystallographic results?

  • Case Example : If NMR suggests a keto-enol tautomer but X-ray shows a diketo form:
  • Hydrogen Bonding Analysis : Use graph set analysis (via Mercury CSD) to identify intermolecular interactions stabilizing the diketo form .
  • Computational Validation : Perform density functional theory (DFT) calculations to compare tautomer stability .
    • Methodological Triangulation : Cross-validate using IR spectroscopy (C=O stretching frequencies) and 1H^1H-NMR exchange experiments .

Q. What strategies are effective for analyzing hydrogen bonding networks in crystalline forms?

  • Graph Set Theory : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2,2)\text{D}(2,2) motifs) using Mercury’s Materials Module .
  • Void Analysis : Identify solvent-accessible voids (>1.8 Å radius) to assess crystal packing efficiency .
  • Comparative Studies : Use the Cambridge Structural Database (CSD) to benchmark against similar hydrazide derivatives .

Q. How can computational modeling enhance understanding of reactivity and biological interactions?

  • DFT Studies : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Software like Gaussian or CrystalExplorer is recommended .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with in vitro assays .
  • ADMET Prediction : Use QSAR models to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What methodologies are recommended for evaluating the compound’s biological activity?

  • In Vitro Assays :
  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine IC50_{50} values .
    • Mechanistic Studies :
  • Enzyme Inhibition : Monitor dihydrofolate reductase (DHFR) activity via UV-Vis spectroscopy .
  • Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) in antioxidant assays .

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